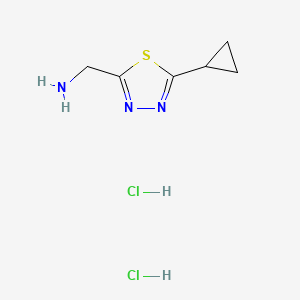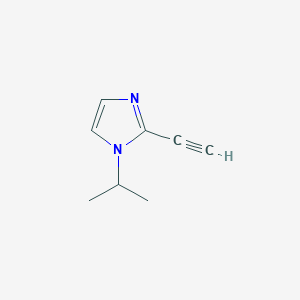
2-ethynyl-1-(propan-2-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-1-(propan-2-yl)-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound features an ethynyl group at position 2 and an isopropyl group at position 1, making it a unique derivative of imidazole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-1-(propan-2-yl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(propan-2-yl)-1H-imidazole.
Ethynylation: The ethynylation process involves the introduction of an ethynyl group at the 2-position of the imidazole ring. This can be achieved using reagents such as acetylene gas or ethynyl halides under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance the reaction rate.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to favor the desired reaction.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-1-(propan-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products.
Reduction: Reduction reactions can modify the ethynyl group or the imidazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alkanes or alcohols.
Applications De Recherche Scientifique
2-Ethynyl-1-(propan-2-yl)-1H-imidazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-ethynyl-1-(propan-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The imidazole ring can interact with enzymes, receptors, or other biomolecules, modulating their function and leading to specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethynyl-1H-imidazole: Lacks the isopropyl group, making it less hydrophobic.
2-Methyl-1-(propan-2-yl)-1H-imidazole: Contains a methyl group instead of an ethynyl group, altering its reactivity.
2-Phenyl-1-(propan-2-yl)-1H-imidazole: Features a phenyl group, increasing its aromaticity and potential interactions.
Uniqueness
2-Ethynyl-1-(propan-2-yl)-1H-imidazole is unique due to the presence of both an ethynyl group and an isopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H10N2 |
|---|---|
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
2-ethynyl-1-propan-2-ylimidazole |
InChI |
InChI=1S/C8H10N2/c1-4-8-9-5-6-10(8)7(2)3/h1,5-7H,2-3H3 |
Clé InChI |
PQLDQAHXEOJINQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CN=C1C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


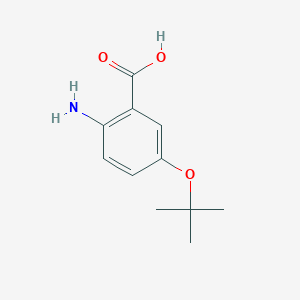
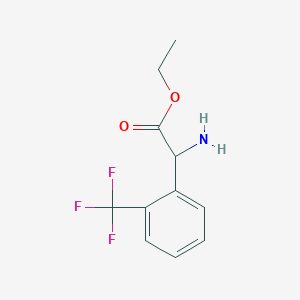
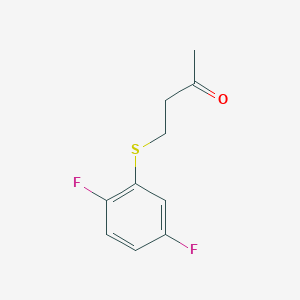
![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylaldehyde](/img/structure/B13486517.png)
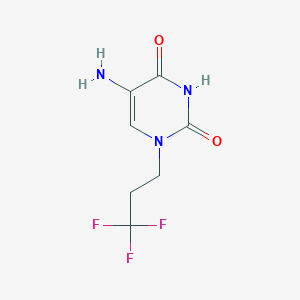
![potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13486531.png)
![Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B13486543.png)
![tert-butyl N-({1-[(pyrimidin-2-ylsulfanyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B13486550.png)
![4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid](/img/structure/B13486557.png)



![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13486575.png)
